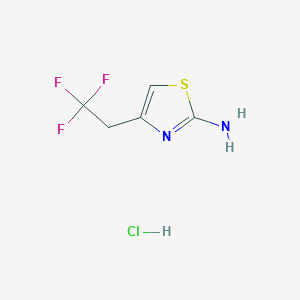

![molecular formula C8H14ClNO B1448928 2-Azaspiro[3.5]nonan-7-one hydrochloride CAS No. 2098118-42-2](/img/structure/B1448928.png)

2-Azaspiro[3.5]nonan-7-one hydrochloride

説明

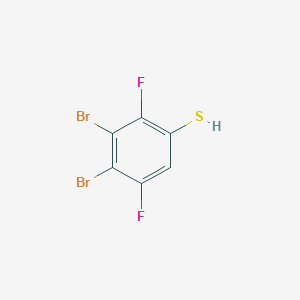

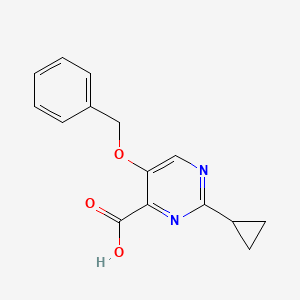

2-Azaspiro[3.5]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-azaspiro[3.5]nonan-7-one hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.5]nonan-7-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Antimicrobial Agents

- Synthesis of Bispiroheterocyclic Systems : Researchers synthesized various bispiroheterocyclic derivatives from 2-azaspiro compounds, including 2-Azaspiro[3.5]nonan-7-one hydrochloride, and evaluated their antimicrobial activities. These compounds showed promising results compared to tetracycline, a reference compound (Al-Ahmadi, 1996).

- Spiroheterocyclic Pyrylium Salts : Another study involved reacting 2-Azaspiro[3.5]nonan-7-one hydrochloride with various chemicals to produce spirothiazolidinones and spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives. These compounds were also tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

Anticonvulsant Properties

- N-Phenylamino Derivatives : A study focused on synthesizing and analyzing the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. Some derivatives showed significant anti-seizure properties in animal models, indicating potential applications in treating epilepsy (Kamiński, Obniska, & Dybała, 2008).

Chemistry-Driven Drug Discovery

- Diversity-Oriented Synthesis of Azaspirocycles : Research has been conducted on the synthesis of various azaspirocycles, including 2-Azaspiro[3.5]nonan-7-one hydrochloride. These compounds are important scaffolds for drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Antiviral Activity

- 1-Thia-4-Azaspiro Derivatives : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 2-Azaspiro[3.5]nonan-7-one hydrochloride, were synthesized and evaluated for their activity against human coronavirus and influenza virus. Some compounds exhibited inhibitory effects on coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Other Applications

- Synthesis of Gabapentin Hydrochloride : Gabapentin hydrochloride, an antiepileptic drug, was synthesized using a process that involved 2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[3.5]nonan-7-one hydrochloride (Sun Xiao-bin, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-azaspiro[3.5]nonan-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWALQHHOTMZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.5]nonan-7-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)

![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)

![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)